9-Ethyl-3-{[4-(4-phenylcyclohexyl)piperazino]methyl}-9H-carbazole
Overview
Description
9-Ethyl-3-{[4-(4-phenylcyclohexyl)piperazino]methyl}-9H-carbazole is a complex organic compound belonging to the carbazole family. Carbazole derivatives are known for their significant photochemical and thermal stability, as well as their excellent charge transport abilities
Preparation Methods
The synthesis of 9-Ethyl-3-{[4-(4-phenylcyclohexyl)piperazino]methyl}-9H-carbazole typically involves multiple steps, starting with the preparation of the carbazole core. The synthetic route often includes the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through various methods, including the Buchwald-Hartwig amination or the Ullmann reaction.
Introduction of the Ethyl Group: The ethyl group is introduced at the 9-position of the carbazole core using ethylating agents such as ethyl iodide.
Attachment of the Piperazine Moiety: The piperazine moiety is attached to the carbazole core through nucleophilic substitution reactions.
Cyclohexyl and Phenyl Substituents: The cyclohexyl and phenyl groups are introduced through additional substitution reactions, often using Grignard reagents or organolithium compounds
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and minimize costs, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
9-Ethyl-3-{[4-(4-phenylcyclohexyl)piperazino]methyl}-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present on the carbazole core. .
Scientific Research Applications
The compound has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials, particularly in the field of organic electronics.
Biology: The compound’s derivatives have shown potential as bioactive molecules with applications in drug discovery and development.
Medicine: Some derivatives of carbazole compounds have demonstrated antitumor, antibacterial, and anti-inflammatory activities, making them candidates for pharmaceutical research.
Industry: The compound is used in the development of materials for organic light-emitting diodes (OLEDs), photovoltaic devices, and other optoelectronic applications
Mechanism of Action
The mechanism of action of 9-Ethyl-3-{[4-(4-phenylcyclohexyl)piperazino]methyl}-9H-carbazole involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating charge transport in organic electronic devices. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar compounds to 9-Ethyl-3-{[4-(4-phenylcyclohexyl)piperazino]methyl}-9H-carbazole include other carbazole derivatives such as:
9-Ethylcarbazole: A simpler derivative with similar photochemical properties but lacking the piperazine and cyclohexyl substituents.
9-Ethyl-9H-carbazole-3-carbaldehyde: A derivative with an aldehyde group at the 3-position, used in the synthesis of more complex molecules.
Polycarbazoles: Polymers of carbazole derivatives used in various optoelectronic applications
The uniqueness of this compound lies in its specific combination of substituents, which confer unique electronic and steric properties, making it suitable for specialized applications in organic electronics and medicinal chemistry .
Properties
IUPAC Name |
9-ethyl-3-[[4-(4-phenylcyclohexyl)piperazin-1-yl]methyl]carbazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H37N3/c1-2-34-30-11-7-6-10-28(30)29-22-24(12-17-31(29)34)23-32-18-20-33(21-19-32)27-15-13-26(14-16-27)25-8-4-3-5-9-25/h3-12,17,22,26-27H,2,13-16,18-21,23H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZUIKHDYZKDMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CCN(CC3)C4CCC(CC4)C5=CC=CC=C5)C6=CC=CC=C61 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H37N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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